molecular formula C22H19ClN2O4 B2799553 N-(3-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898439-73-1

N-(3-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No. B2799553
CAS RN: 898439-73-1
M. Wt: 410.85
InChI Key: OLASEJSAOCPFSQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, also known as CIP-137401, is a novel small molecule compound that has been recently discovered for its potential therapeutic use in various diseases. The compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Scientific Research Applications

Synthesis and Antibacterial Activity

A study conducted by Debnath & Ganguly (2015) involved the synthesis of a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, characterized by physical and spectral data. Some of these synthesized compounds exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting the compound's potential in antimicrobial research (Debnath & Ganguly, 2015).

Crystal Structure Characterization

Liang Xiao-lon (2015) synthesized and characterized Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, providing insights into its crystal structure through single-crystal X-ray diffraction. This research aids in understanding the molecular conformation and interactions within such compounds, which is crucial for their application in material science and pharmaceuticals (Liang Xiao-lon, 2015).

QSAR Studies and Antibacterial Agents

Research by Desai et al. (2008) on the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines, including similar acetamide derivatives, demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. The study provides a quantitative understanding of the relationship between the chemical structure of such compounds and their biological activity, which is fundamental for drug design and development (Desai et al., 2008).

Molecular Interactions and Crystal Packing

Another study by Narayana et al. (2016) on the crystal structures of two C,N-disubstituted acetamides, closely related to the compound , revealed the significance of hydrogen bonding and other molecular interactions in determining the crystal packing and stability of such molecules. This research contributes to the broader understanding of molecular assembly and its implications for material properties (Narayana et al., 2016).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c23-16-5-3-6-17(10-16)24-22(27)14-29-21-13-28-18(11-20(21)26)12-25-9-8-15-4-1-2-7-19(15)25/h1-7,10-11,13H,8-9,12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLASEJSAOCPFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

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